8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a complex organic compound with the molecular formula C14H7Br2NO5S. This compound is characterized by the presence of amino, bromine, and sulfonic acid functional groups attached to an anthracene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the bromination of 9,10-anthraquinone followed by sulfonation and amination reactions. The process can be summarized as follows:
Bromination: 9,10-anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions.
Sulfonation: The brominated product is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1 position.
Amination: Finally, the sulfonated product undergoes amination using ammonia or an amine source to introduce the amino group at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: Similar structure but lacks the sulfonic acid group.
5,7-Dibromo-9,10-anthraquinone: Lacks the amino and sulfonic acid groups.
1,8-Diaminoanthraquinone: Contains two amino groups but no bromine or sulfonic acid groups.
Uniqueness
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61813-39-6 |
---|---|
Molecular Formula |
C14H7Br2NO5S |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
8-amino-5,7-dibromo-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H7Br2NO5S/c15-6-4-7(16)12(17)11-10(6)13(18)5-2-1-3-8(23(20,21)22)9(5)14(11)19/h1-4H,17H2,(H,20,21,22) |
InChI Key |
DXZPYQPJOJTKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.